molecular formula C12H10CuO8S2 B12699041 Cupric p-phenolsulfonate CAS No. 547-56-8

Cupric p-phenolsulfonate

Cat. No.: B12699041
CAS No.: 547-56-8
M. Wt: 409.9 g/mol
InChI Key: VKUSBGMTLPOBET-UHFFFAOYSA-L
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Preparation Methods

Cupric p-phenolsulfonate can be synthesized through a double decomposition reaction between cupric sulfate and barium p-phenolsulfonate . The reaction conditions typically involve dissolving both reactants in water, followed by mixing and allowing the reaction to proceed. The resulting product is then filtered, washed, and dried to obtain the desired compound.

In industrial production, the synthesis of this compound may involve more advanced techniques and equipment to ensure high purity and yield. The process generally includes precise control of reaction conditions such as temperature, pH, and concentration of reactants.

Chemical Reactions Analysis

Cupric p-phenolsulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions are typically copper oxides and sulfonic acid derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or hydrazine. The primary products are usually copper metal and phenolsulfonic acid.

    Substitution: Substitution reactions involving this compound often occur in the presence of nucleophiles such as halides or amines. These reactions can lead to the formation of various substituted phenolsulfonates and copper complexes.

Scientific Research Applications

Cupric p-phenolsulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cupric p-phenolsulfonate involves its interaction with various molecular targets and pathways. In biological systems, the compound exerts its effects by disrupting the cell membranes of microorganisms, leading to cell death. This antimicrobial activity is primarily due to the copper ions, which can generate reactive oxygen species and interfere with essential cellular processes .

In chemical reactions, this compound acts as a catalyst by providing a surface for the reactants to interact, thereby lowering the activation energy and increasing the reaction rate. The copper ions in the compound play a crucial role in facilitating electron transfer and stabilizing reaction intermediates.

Comparison with Similar Compounds

Cupric p-phenolsulfonate can be compared with other similar compounds, such as:

This compound is unique due to its specific applications in electroplating and as an esterification catalyst, as well as its distinct chemical structure and properties.

Properties

CAS No.

547-56-8

Molecular Formula

C12H10CuO8S2

Molecular Weight

409.9 g/mol

IUPAC Name

copper;4-hydroxybenzenesulfonate

InChI

InChI=1S/2C6H6O4S.Cu/c2*7-5-1-3-6(4-2-5)11(8,9)10;/h2*1-4,7H,(H,8,9,10);/q;;+2/p-2

InChI Key

VKUSBGMTLPOBET-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].[Cu+2]

Origin of Product

United States

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